4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime
Description
Properties
IUPAC Name |
(NE)-N-[[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-10-2-5-12(6-3-10)20-14-7-4-11(9-15-17)8-13(14)16(18)19/h2-9,17H,1H3/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQPVPOASIGPKW-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C=NO)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)SC2=C(C=C(C=C2)/C=N/O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime typically involves multiple steps. One common synthetic route includes the nitration of 4-[(4-Methylphenyl)sulfanyl]benzaldehyde to introduce the nitro group, followed by the formation of the oxime through the reaction with hydroxylamine. The reaction conditions often involve the use of strong acids or bases to facilitate the nitration and oxime formation processes .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under specific conditions using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfanyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include strong acids, bases, and reducing agents like hydrogen gas and palladium catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it a candidate for studying enzyme interactions and biochemical pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the oxime group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of nitrobenzaldehyde oximes with varying substituents. Below is a detailed comparison with structurally related compounds:
Substituent Variations in the Sulfanyl Group
a. 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime (CAS 477852-04-3)
- Molecular Formula : C₁₅H₁₄N₂O₃S
- Molecular Weight : 302.35 g/mol
- Key Difference : The oxime hydroxyl (-OH) is replaced by a methoxy (-OCH₃) group.
b. 4-(tert-Butylsulfanyl)-3-nitrobenzenecarbaldehyde oxime (CAS 477858-98-3)
- Molecular Formula: Not explicitly provided (estimated C₁₃H₁₈N₂O₃S).
- Key Difference : The 4-methylphenyl group is replaced by a bulkier tert-butylsulfanyl substituent.
- Impact : Increased steric hindrance may reduce reactivity in nucleophilic substitutions but improve thermal stability .
c. 4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime (CAS 477851-86-8)
- Key Difference : The 4-methylphenyl group is substituted with a 4-chlorophenylsulfanyl moiety.
Functional Group Modifications
a. 3-Nitro-4-(phenylsulfanyl)benzenecarbaldehyde oxime (CAS 477852-27-0)
- Key Difference : The 4-methylphenyl group is replaced by a phenylsulfanyl group.
Research Findings and Implications
Physicochemical Properties
- Solubility : The liquid state of the target compound (CAS 477852-05-4) suggests moderate polarity, while tert-butyl or chlorophenyl derivatives may exhibit lower water solubility due to increased hydrophobicity .
- Stability : The oxime group’s susceptibility to hydrolysis or oxidation is mitigated in the O-methyloxime derivative (CAS 477852-04-3), making it preferable for long-term storage .
Reactivity Trends
- Nitro Group : Electron-withdrawing substituents (e.g., chlorine in CAS 477851-86-8) enhance the nitro group’s electrophilicity, facilitating reduction to amines or participation in cycloaddition reactions .
- Sulfanyl Group : The 4-methylphenylsulfanyl moiety in the target compound may act as a leaving group in nucleophilic aromatic substitution, though its bulkiness compared to phenylsulfanyl (CAS 477852-27-0) could slow reaction kinetics .
Biological Activity
The compound 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime , with the CAS number 477852-05-4 , is a chemical of interest due to its potential biological activities. This article aims to explore its biological activity, including relevant data tables, case studies, and research findings.
The molecular formula of this compound is C14H12N2O3S , with a molecular weight of 288.32 g/mol . The compound features a nitro group, a sulfanyl group, and an oxime functional group, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H12N2O3S |
| Molecular Weight | 288.32 g/mol |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Antimicrobial Activity
Research has indicated that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, studies on similar nitro-substituted compounds have shown efficacy against various bacterial strains, suggesting that this compound may possess similar activity.
Antioxidant Properties
Compounds with sulfanyl groups often demonstrate antioxidant activity. The presence of the 4-methylphenylsulfanyl moiety in this compound could suggest potential protective effects against oxidative stress. Various studies have highlighted the importance of such compounds in preventing cellular damage.
Cytotoxicity Studies
In vitro cytotoxicity assays have been employed to evaluate the effects of this compound on different cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation in certain cancer types, although further research is required to elucidate the mechanisms involved.
Study 1: Antimicrobial Efficacy
A study conducted on a series of nitro-containing compounds demonstrated that those similar to this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) was found to be lower than that of standard antibiotics, indicating potential as a novel antimicrobial agent.
Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, the compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results showed that it effectively scavenged free radicals, exhibiting a dose-dependent response. This suggests its potential application in formulations aimed at reducing oxidative stress-related conditions.
Study 3: Cytotoxicity Profiling
In vitro tests on human cancer cell lines revealed that this compound induced apoptosis in HeLa cells at concentrations above 50 µM after 48 hours of exposure. This finding warrants further investigation into its mechanisms of action and potential therapeutic applications.
Q & A
Basic: What are the primary synthetic strategies for synthesizing 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzenecarbaldehyde oxime?
Answer:
The compound is typically synthesized via a multi-step process:
Sulfanyl Group Introduction : A nucleophilic aromatic substitution (SNAr) reaction introduces the (4-methylphenyl)sulfanyl group to a nitrobenzene derivative under basic conditions (e.g., K₂CO₃ in DMF) .
Aldehyde Formation : Oxidation or formylation of the intermediate yields the benzenecarbaldehyde moiety.
Oxime Formation : Condensation of the aldehyde with hydroxylamine hydrochloride in ethanol/water under reflux produces the oxime derivative.
Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often involves column chromatography using silica gel and ethyl acetate/hexane gradients.
Advanced: How can computational methods enhance the design of novel derivatives with improved bioactivity?
Answer:
Quantum chemical calculations (e.g., DFT) and molecular docking can predict:
- Reactivity : Electron-density maps identify nucleophilic/electrophilic sites for targeted modifications .
- Binding Affinity : Docking simulations (e.g., AutoDock Vina) assess interactions with biological targets (e.g., enzymes, receptors) to prioritize derivatives .
Case Study : A study using transition-state modeling reduced trial-and-error synthesis by 40% by predicting optimal substituents for enzyme inhibition .
Basic: What spectroscopic techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm the oxime (C=N-OH) and sulfanyl (C-S-C) groups. Key signals: oxime proton (~8–10 ppm), aromatic protons (6.5–8.5 ppm) .
- NOESY : Resolve stereochemistry of the oxime group (E/Z isomerism).
- X-ray Crystallography : Resolve 3D structure and confirm nitro/sulfanyl group orientations .
- IR Spectroscopy : Identify N-O (950–1100 cm⁻¹) and C=N (1640–1690 cm⁻¹) stretches .
Advanced: How can statistical design of experiments (DoE) optimize reaction yields?
Answer:
DoE Workflow :
Factor Screening : Use Plackett-Burman design to identify critical variables (e.g., temperature, solvent polarity, catalyst loading) .
Response Surface Methodology (RSM) : Central composite design (CCD) models non-linear relationships between factors and yield .
Example : A study on nitro-group reduction achieved 92% yield by optimizing pH (6.5–7.5) and Pd/C catalyst loading (2–5 mol%) via CCD .
Basic: What biological activities are reported for structurally related oxime derivatives?
Answer:
| Activity | Mechanism | Reference Compound |
|---|---|---|
| Antimicrobial | Disruption of bacterial cell walls | 3-nitrobenzenesulfonamide oximes |
| Enzyme Inhibition | Competitive binding to active sites | Pyrazole-oxime hybrids |
| Anticancer | Induction of ROS-mediated apoptosis | Benzaldehyde oxime derivatives |
Note : Bioactivity varies with substituent electronegativity and steric effects.
Advanced: How to resolve contradictions in biological assay data (e.g., inconsistent IC₅₀ values)?
Answer:
Root-Cause Analysis :
Assay Conditions : Variability in pH, temperature, or solvent (e.g., DMSO concentration) alters compound solubility/target interaction .
Isomerism : E/Z oxime isomers may exhibit divergent bioactivities. Characterize isomer ratios via HPLC .
Metabolic Stability : Use liver microsome assays to assess degradation rates in vitro .
Mitigation : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and validate with positive controls.
Basic: What stability and solubility challenges are associated with this compound?
Answer:
- Stability :
- Nitro Group : Sensitive to UV light; store in amber vials at –20°C.
- Oxime Group : Prone to hydrolysis under acidic/basic conditions; stabilize with buffered solutions (pH 6–8) .
- Solubility :
- Polar Solvents : DMSO or DMF for in vitro assays.
- Aqueous Systems : Use cyclodextrin complexes or surfactants (e.g., Tween-80) for enhanced dispersion .
Advanced: How to design a structure-activity relationship (SAR) study for nitro-substituted oximes?
Answer:
SAR Framework :
Core Modifications : Vary nitro-group position (meta vs. para) and sulfanyl substituents (e.g., 4-Cl vs. 4-CH₃).
Pharmacophore Mapping : Identify essential groups (e.g., nitro for electron withdrawal, oxime for H-bonding) via 3D-QSAR .
In Silico ADMET : Predict pharmacokinetics (e.g., LogP, CYP450 inhibition) using tools like SwissADME .
Example : Para-nitro derivatives showed 3x higher antimicrobial activity than ortho-nitro analogs due to improved membrane penetration .
Basic: What analytical methods quantify this compound in biological matrices?
Answer:
- LC-MS/MS : Use a C18 column (mobile phase: acetonitrile/0.1% formic acid) with MRM transitions for oxime-specific fragments .
- UV-Vis Spectroscopy : Quantify nitro group absorbance at 270–290 nm (ε ≈ 5000 M⁻¹cm⁻¹) .
- Validation : Ensure linearity (R² > 0.99), LOD (<10 ng/mL), and recovery (>90%) per ICH guidelines.
Advanced: How to address low yields in large-scale synthesis?
Answer:
Scale-Up Strategies :
Flow Chemistry : Continuous reactors minimize side reactions (e.g., nitro-group reduction) and improve heat transfer .
Membrane Separation : Purify intermediates via nanofiltration to remove byproducts .
Catalyst Recycling : Immobilize Pd/C on mesoporous silica for reuse in hydrogenation steps .
Case Study : A membrane-integrated process increased yield from 65% (batch) to 88% (continuous) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
